![molecular formula C20H29N7O2S B12349859 2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VEGFR-2-IN-6 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This compound is of significant interest in the field of cancer research due to its ability to inhibit the growth of blood vessels that supply tumors, thereby restricting tumor growth and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR-2-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of anthranilic diamides, which are small molecule inhibitors of VEGFR-2. These compounds are synthesized using computer-aided design and various cheminformatics approaches .
Industrial Production Methods
Industrial production of VEGFR-2-IN-6 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
VEGFR-2-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of VEGFR-2-IN-6 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
VEGFR-2-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of receptor tyrosine kinases.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cell proliferation and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers by inhibiting tumor angiogenesis.
Industry: Utilized in the development of anti-cancer drugs and other therapeutic agents targeting VEGFR-2
Wirkmechanismus
VEGFR-2-IN-6 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for endothelial cell proliferation, migration, and survival. The key molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .
Vergleich Mit ähnlichen Verbindungen
VEGFR-2-IN-6 is compared with other VEGFR-2 inhibitors such as tivozanib, fruquintinib, and sorafenib. While all these compounds inhibit VEGFR-2, VEGFR-2-IN-6 is unique due to its specific binding affinity and inhibitory potency. Similar compounds include:
Tivozanib: Known for its high selectivity and potency against VEGFR-2.
Fruquintinib: Exhibits strong inhibitory effects on VEGFR-2 and is used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases
Eigenschaften
Molekularformel |
C20H29N7O2S |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C20H29N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-5,8-10,13,15-17,25-26H,6-7,11H2,1-3H3,(H2,21,28,29)(H,22,23,24) |
InChI-Schlüssel |
FFCJWFNDGSXGOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(CC2NN1)N(C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



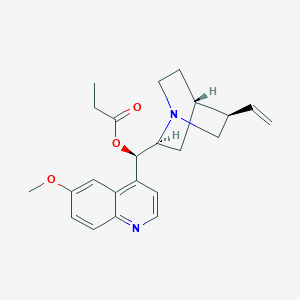
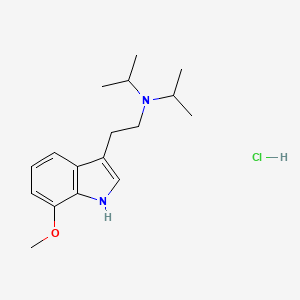
![4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide](/img/structure/B12349794.png)
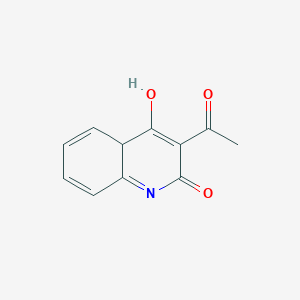
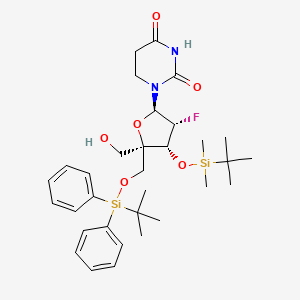

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
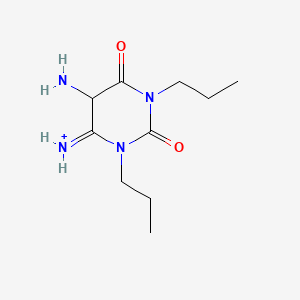
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)
![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12349847.png)
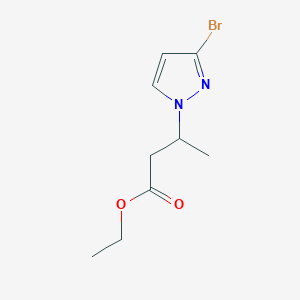
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
